Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate is a complex organic compound with potential applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a bis(2-methylsulfonyloxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethyl Ester Group: This can be achieved through esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Introduction of the Phenyl Ring: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Addition of the Bis(2-methylsulfonyloxyethyl)amino Group: This step involves the reaction of an amine with 2-methylsulfonyloxyethyl chloride under basic conditions to form the desired amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxyethyl groups, where nucleophiles such as amines or thiols can replace the sulfonyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (Z)-3-(bis(2-methoxyethyl)amino)-3-phenyl-prop-2-enoate
- Ethyl (Z)-3-(bis(2-ethoxyethyl)amino)-3-phenyl-prop-2-enoate
- Ethyl (Z)-3-(bis(2-propoxyethyl)amino)-3-phenyl-prop-2-enoate
Uniqueness
Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate is unique due to the presence of the sulfonyloxyethyl groups, which impart distinct reactivity and potential applications. These functional groups can undergo specific chemical reactions that are not possible with other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
18352-53-9 |
---|---|
Molecular Formula |
C17H25NO8S2 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 3-[bis(2-methylsulfonyloxyethyl)amino]-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H25NO8S2/c1-4-24-17(19)14-16(15-8-6-5-7-9-15)18(10-12-25-27(2,20)21)11-13-26-28(3,22)23/h5-9,14H,4,10-13H2,1-3H3 |
InChI Key |
NQBYHMVJXVJSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.